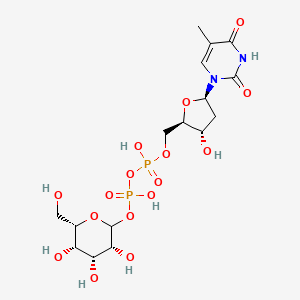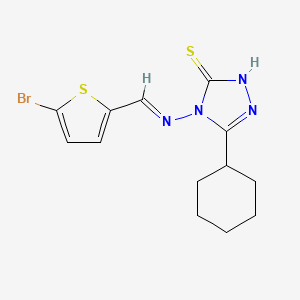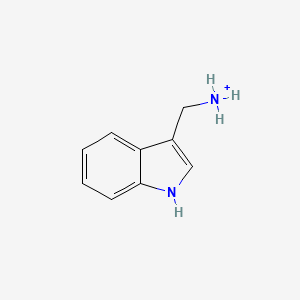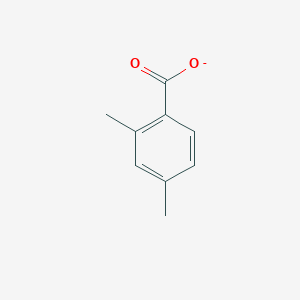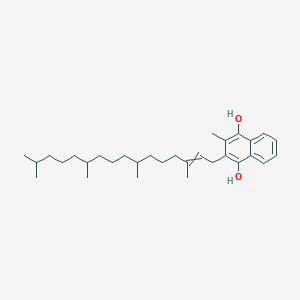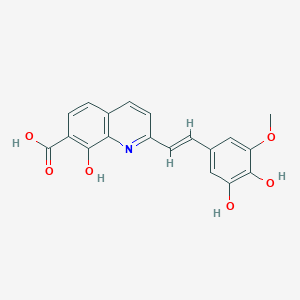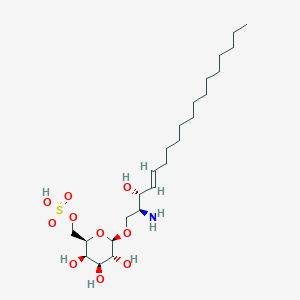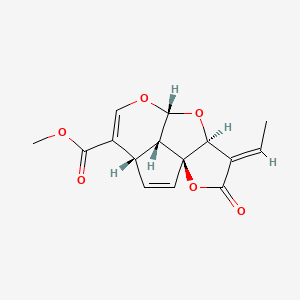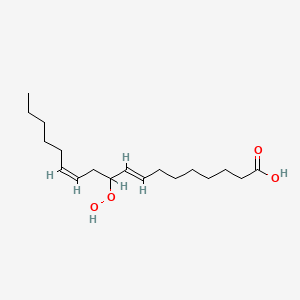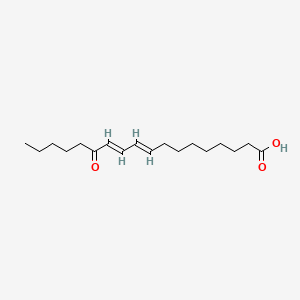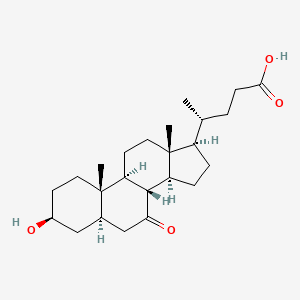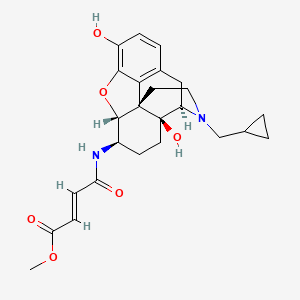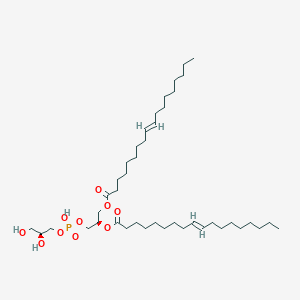
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which both acyl groups are specified as (9E)-octadecenoyl. It has a role as a mouse metabolite. It derives from an elaidic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Improved Synthesis Techniques : F. Paltauf (1976) described a method for synthesizing an analogue of 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol), highlighting advancements in synthesis techniques (Paltauf, 1976).
Lipid Bilayers and Membrane Studies
- Stabilization of Phospholipid Multilayers : J. Saccani et al. (2004) investigated the collapse of various phospholipid monolayers, including derivatives of 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol), offering insights into membrane interactions and stability (Saccani et al., 2004).
- Hydrocarbon Chain Packing in Bilayers : P. G. Barton and F. Gunstone (1975) studied the properties of phospholipid bilayers formed from unsaturated lecithins, including 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) derivatives, to understand molecular motion and chain packing (Barton & Gunstone, 1975).
Enzymatic Studies and Lipid Interactions
- Enzymatic Conversion Studies : E. Heinz et al. (1979) conducted enzymatic experiments with an ether analogue of 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol), revealing its conversion to other derivatives, contributing to the understanding of lipid biochemistry (Heinz et al., 1979).
- Lipid-Protein Interactions : Efstathia Triantafyllopoulou et al. (2022) examined the interactions between serum proteins and liposomes containing 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol), providing insights into nanoparticle behavior in biological systems (Triantafyllopoulou et al., 2022).
Pharmaceutical and Drug Development Applications
- Drug Interactions with Lipid Membranes : Da Huang et al. (2013) used a lipid containing a derivative of 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) to study the interactions between small molecules and lipid bilayers, contributing to drug development research (Huang et al., 2013).
Eigenschaften
Produktname |
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) |
|---|---|
Molekularformel |
C42H79O10P |
Molekulargewicht |
775 g/mol |
IUPAC-Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17+,20-18+/t39-,40+/m0/s1 |
InChI-Schlüssel |
DSNRWDQKZIEDDB-ZQXBMSQTSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B1242692.png)
